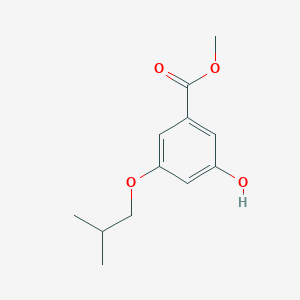

Methyl 3-hydroxy-5-isobutoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-5-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)7-16-11-5-9(12(14)15-3)4-10(13)6-11/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPFHAMCTIQFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Methyl 3 Hydroxy 5 Isobutoxybenzoate

Conventional Organic Synthesis Strategies from Benzoic Acid Precursors

The traditional approach to synthesizing Methyl 3-hydroxy-5-isobutoxybenzoate typically commences from readily available benzoic acid precursors, most notably 3,5-dihydroxybenzoic acid. This route necessitates a series of carefully orchestrated reactions to introduce the methyl ester and isobutoxy groups with high selectivity and yield.

Esterification Reactions for Methyl Ester Formation

The initial step in the synthesis is often the conversion of the carboxylic acid functionality of a suitable benzoic acid precursor into a methyl ester. The Fischer esterification is a widely employed and classic method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the large excess of methanol, which also often serves as the solvent.

A study on the esterification of benzoic acid with methanol using the Brønsted acidic ionic liquid [PyH][HSO4] as a catalyst demonstrated the feasibility of achieving high yields under controlled conditions. The reaction, conducted at 70°C, showed that the yield of the corresponding ester could be optimized by adjusting the reaction time. researchgate.net While this example uses benzoic acid itself, the principle is directly applicable to substituted derivatives like 3,5-dihydroxybenzoic acid.

Table 1: Illustrative Conditions for Fischer Esterification of Benzoic Acid Derivatives

| Carboxylic Acid Precursor | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | [PyH][HSO4] | 70 | 10-18 | High | researchgate.net |

| 3,5-dihydroxybenzoic acid | Methanol | Sulfuric Acid | Reflux | Not specified | High | General Knowledge |

This table is interactive. Users can sort by column headers.

Etherification via Isobutoxy Group Introduction

The introduction of the isobutoxy group onto the aromatic ring is a critical step that requires careful control to achieve the desired mono-etherification at the 5-position. The Williamson ether synthesis is a fundamental and versatile method for forming ethers. In the context of synthesizing this compound from a precursor like Methyl 3,5-dihydroxybenzoate (B8624769), this would involve the deprotonation of one of the phenolic hydroxyl groups with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide, such as isobutyl bromide.

Research conducted at Fordham University on the alkylation of Methyl 3,5-dihydroxybenzoate provides valuable insights into the regioselectivity of this reaction. Their work on the reaction with (bromomethyl)cyclohexane, an alkyl halide with similar steric and electronic properties to isobutyl bromide, revealed that mono-O-alkylation is a significant competing reaction and can be the predominant pathway under certain conditions. nih.gov The researchers found that by carefully controlling the stoichiometry of the alkyl halide and the base (potassium carbonate), as well as the reaction temperature and solvent (dimethylformamide - DMF), the formation of the mono-alkyated product could be favored. nih.gov

Table 2: Key Parameters in the Alkylation of Methyl 3,5-dihydroxybenzoate

| Alkylating Agent | Base | Solvent | Temperature (°C) | Outcome | Reference |

| (bromomethyl)cyclohexane | K2CO3 | Acetone/18-crown-6 | 60 | Predominantly mono-alkylation | nih.gov |

| (bromomethyl)cyclohexane | K2CO3 | DMF | 60 | Mixture of mono- and di-alkylation | nih.gov |

| (bromomethyl)cyclohexane | K2CO3 | DMF | 80 | Increased di-alkylation | nih.gov |

This table is interactive. Users can sort by column headers.

Based on these findings, a plausible route to this compound would involve the reaction of Methyl 3,5-dihydroxybenzoate with one equivalent of isobutyl bromide in the presence of a base like potassium carbonate in DMF at a moderate temperature to favor the formation of the desired mono-isobutoxy product.

Advanced Synthetic Transformations and Process Optimization

Beyond conventional methods, the development of more efficient, sustainable, and selective synthetic routes is a continuous goal in chemical synthesis. This includes the exploration of stereoselective pathways and the application of green chemistry principles.

Development of Stereoselective Synthetic Routes

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis would become highly relevant if chiral derivatives were to be synthesized. For instance, if the isobutoxy group were replaced with a chiral alkoxy group, or if additional chiral centers were present in the molecule, stereoselective methods would be crucial to control the spatial arrangement of atoms.

Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a powerful tool for establishing stereocenters. While no specific stereoselective synthesis of chiral analogues of this compound has been reported, the broader field of asymmetric synthesis of substituted benzoic acid derivatives is an active area of research. For example, chiral auxiliaries can be attached to the carboxylic acid group to direct stereoselective transformations on the aromatic ring or its substituents.

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects of the conventional synthesis can be optimized according to these principles.

Atom Economy: The Williamson ether synthesis, a substitution reaction, generally has good atom economy. Fischer esterification, a condensation reaction, produces water as the only byproduct.

Use of Safer Solvents: The use of solvents like DMF in the etherification step is effective but raises environmental and health concerns. Research into greener alternatives, such as bio-based solvents or even solvent-free conditions, is an important area of process optimization. Microwave-assisted organic synthesis, for example, can often be performed with reduced solvent volumes or in the absence of a solvent. google.com

Catalysis: The use of recyclable solid acid catalysts for esterification instead of corrosive mineral acids like sulfuric acid would be a significant green improvement. Similarly, developing catalytic methods for etherification that avoid the use of stoichiometric bases would enhance the sustainability of the process.

Energy Efficiency: Employing energy-efficient heating methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. google.com

Biosynthetic Pathways and Natural Product Isolation Studies of Analogues

While the specific compound this compound has not been reported as a widespread natural product, its structural analogues, particularly hydroxybenzoic acids, are prevalent in the plant kingdom and are products of secondary metabolism. rasayanjournal.co.inhmdb.ca

Biosynthesis of Analogues

The biosynthetic pathways of many hydroxybenzoic acids, such as 3,5-dihydroxybenzoic acid (α-resorcylic acid), are known to originate from the shikimate pathway. hmdb.ca This central metabolic route in plants and microorganisms leads to the formation of aromatic amino acids, which can then be further converted through various enzymatic reactions, including hydroxylation, oxidation, and methylation, to produce a diverse array of phenolic compounds. 3,5-Dihydroxybenzoic acid itself is a known metabolite in various organisms and has been identified in human urine, suggesting its role in metabolic processes. wikipedia.orgnih.gov The isobutoxy moiety is less common in natural products compared to methoxy (B1213986) or ethoxy groups, but its formation could potentially occur through the enzymatic transfer of an isobutyl group from a suitable donor molecule.

Natural Product Isolation of Analogues

The isolation of hydroxybenzoic acid derivatives from natural sources is a well-established process in phytochemistry. nih.govresearchgate.net The general workflow begins with the collection and drying of plant material, followed by extraction with a suitable solvent or series of solvents of increasing polarity to isolate compounds based on their solubility.

Commonly used extraction techniques include maceration, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE). Following extraction, the crude extract is typically subjected to various chromatographic techniques to separate the individual components.

Interactive Data Table: General Isolation Methods for Hydroxybenzoic Acid Analogues from Natural Sources

| Step | Technique | Description | Purpose |

| 1 | Extraction | Soaking the plant material in solvents like methanol, ethanol, or ethyl acetate. researchgate.net | To dissolve and extract a wide range of compounds from the plant matrix. |

| 2 | Partitioning | Liquid-liquid extraction to separate compounds based on their differential solubility in immiscible solvents (e.g., water and ethyl acetate). | To perform a preliminary fractionation of the crude extract. |

| 3 | Column Chromatography | Using a stationary phase (e.g., silica (B1680970) gel, Sephadex) and a mobile phase to separate compounds based on their polarity and size. nih.gov | To isolate individual compounds or fractions enriched in specific compounds. |

| 4 | Preparative HPLC | High-performance liquid chromatography on a larger scale to purify compounds to a high degree. nih.gov | To obtain pure compounds for structural elucidation and biological testing. |

| 5 | Crystallization | The process of forming a solid crystalline material from a solution. | To obtain highly pure compounds and for X-ray crystallographic analysis. |

| 6 | Structure Elucidation | Using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy. | To determine the exact chemical structure of the isolated compound. |

3,5-Dihydroxybenzoic acid, a close analogue, has been detected in various food sources, including beer, grape wine, nuts, and peanuts. hmdb.canih.gov Its isolation from these matrices would follow the general principles outlined above.

Chemical Reactivity and Derivatization Chemistry of Methyl 3 Hydroxy 5 Isobutoxybenzoate for Research Applications

Selective Functionalization of the Hydroxyl Group (e.g., acylation, alkylation, silylation)

The phenolic hydroxyl group in Methyl 3-hydroxy-5-isobutoxybenzoate is a primary site for chemical modification due to its nucleophilic nature. Selective functionalization of this group can be achieved through various reactions, including acylation, alkylation, and silylation, to produce a wide array of derivatives with tailored properties.

Acylation: The reaction of the hydroxyl group with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base, leads to the formation of the corresponding ester. For instance, the acylation of a similar compound, p-hydroxybenzoic acid, can be achieved using various acylating agents. ijrdt.org This reaction is analogous to the Friedel-Crafts acylation where an acyl group is introduced into an aromatic ring. libretexts.orgchemguide.co.uk The choice of acylating agent and reaction conditions can be tailored to introduce specific acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.

Alkylation: The hydroxyl group can also be readily alkylated using alkyl halides in the presence of a base. A common method for the alkylation of phenols is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide. byjus.com In the context of this compound, this reaction would yield a diether derivative. For example, the synthesis of 3-hydroxy-5-(octadecyloxy)benzoic acid methyl ester is achieved by reacting methyl 3,5-dihydroxybenzoate (B8624769) with 1-bromooctadecane (B154017) in the presence of potassium carbonate. prepchem.com

Silylation: Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The hydroxyl group of this compound can be converted to a trimethylsilyl (B98337) (TMS) ether by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This derivatization is crucial for the analysis of phenolic compounds by GC-MS. nih.govresearchgate.net

Table 1: Selective Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Ester |

| Alkylation | Methyl iodide | Ether |

| Silylation | BSTFA | Silyl Ether |

Modifications of the Ester Moiety

The methyl ester group of this compound can undergo several transformations, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is typically irreversible as the carboxylate salt formed is resistant to nucleophilic attack. libretexts.orgpsu.edu For example, the hydrolysis of methyl benzoates can be achieved using potassium hydroxide (B78521) in water at elevated temperatures. psu.edu The resulting 3-hydroxy-5-isobutoxybenzoic acid can serve as a precursor for further synthetic modifications. The hydrolysis of parabens (4-hydroxybenzoic acid esters) to 4-hydroxybenzoic acid is a well-documented transformation. nih.gov

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org The reaction proceeds by exchanging the alkoxy group of the ester. masterorganicchemistry.com This allows for the synthesis of a variety of esters of 3-hydroxy-5-isobutoxybenzoic acid from the parent methyl ester. For instance, transesterification of aryl esters with phenols can be catalyzed by earth-abundant metal species. rsc.orgrsc.org

Table 2: Modifications of the Ester Moiety

| Reaction Type | Reagent Example | Product Type |

| Hydrolysis (Basic) | Potassium hydroxide | Carboxylate salt |

| Transesterification | Ethanol, Acid catalyst | Ethyl ester |

Aromatic Ring Substitutions and Transformations

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. The directing effects of the existing substituents (hydroxyl, isobutoxy, and methyl ester groups) play a crucial role in determining the position of the incoming electrophile. Both the hydroxyl and isobutoxy groups are ortho, para-directing and activating, while the methyl ester group is a meta-directing and deactivating group.

Halogenation: The aromatic ring can be halogenated with reagents like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride. libretexts.orgmasterorganicchemistry.com The incoming halogen atom is directed to the positions ortho and para to the activating hydroxyl and isobutoxy groups. The reaction of benzene (B151609) with chlorine or bromine in the presence of a catalyst results in the substitution of a hydrogen atom on the ring. libretexts.org

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.orgyoutube.com The nitro group will be directed to the positions activated by the hydroxyl and isobutoxy groups. For example, the nitration of methyl benzoate (B1203000) results predominantly in the formation of methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. rsc.orgorgsyn.orgmnstate.edu In the case of this compound, the powerful activating and ortho, para-directing effects of the hydroxyl and isobutoxy groups would likely dominate, leading to nitration at the positions ortho to these groups. A novel synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes nitration as a key step. mdpi.com

Table 3: Aromatic Ring Substitution Reactions

| Reaction Type | Reagent Example | Expected Product |

| Bromination | Br2, FeBr3 | Bromo-substituted derivative |

| Nitration | HNO3, H2SO4 | Nitro-substituted derivative |

Derivatization for Analytical Characterization and Enhanced Detectability

Chemical derivatization is often employed to enhance the analytical properties of molecules for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC-MS Analysis: As mentioned previously, silylation is a key derivatization strategy for the analysis of phenolic compounds by GC-MS. nih.gov The conversion of the polar hydroxyl group to a non-polar trimethylsilyl ether increases the volatility of this compound, allowing it to be readily analyzed by GC-MS. nih.govyoutube.combrjac.com.br This technique is widely used for the analysis of various compounds, including benzodiazepines and UV filters. nih.govbrjac.com.br

For HPLC Analysis: For HPLC analysis, derivatization can be used to improve the chromatographic separation and enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors. youtube.com While direct analysis of phenolic compounds by HPLC is common, derivatization can be beneficial for complex matrices or for achieving lower detection limits. nih.govresearchgate.net For instance, post-column derivatization methods can improve the efficiency and sensitivity of HPLC analysis. youtube.com

Table 4: Derivatization for Analytical Characterization

| Analytical Technique | Derivatization Method | Purpose |

| GC-MS | Silylation (e.g., with BSTFA) | Increase volatility and thermal stability |

| HPLC | Various (e.g., post-column derivatization) | Enhance detectability and separation |

Structure Activity Relationship Sar Studies of Methyl 3 Hydroxy 5 Isobutoxybenzoate and Analogues

Elucidation of Structural Determinants for Biological Activities

While direct studies on Methyl 3-hydroxy-5-isobutoxybenzoate are limited, research on related benzoate (B1203000) and cinnamic acid derivatives has highlighted key structural features essential for biological activity, such as antifungal properties. A preliminary SAR study on a series of these compounds identified that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring have a significant positive effect on their bioactivity. nih.govsemanticscholar.org For instance, the antifungal effect of certain benzaldehydes was found to be enhanced by the presence of an ortho-hydroxyl group on the aromatic ring. semanticscholar.org In broader studies of benzoate derivatives, it has been noted that they can exhibit a range of biological activities, including functioning as selective estrogen receptor beta agonists. nih.gov The specific biological activities of this compound would similarly be determined by the interplay of its hydroxyl, isobutoxy, and methyl ester functional groups.

Influence of Isobutoxy and Hydroxyl Group Modifications on Molecular Interactions

The hydroxyl and isobutoxy groups are critical determinants of the molecular interactions of this compound. The hydroxyl group, in particular, is known to be a key player in forming hydrogen bonds with biological targets. Studies on other phenolic compounds have consistently shown that the position and number of hydroxyl groups can significantly affect inhibitory activity towards enzymes like α-glucosidase by increasing hydrogen bonding interactions with surrounding amino acids. nih.gov

Modification of the isobutoxy group, such as altering its length or branching, would likely impact the compound's lipophilicity and steric profile. These changes can influence how the molecule fits into a binding pocket and its ability to cross cell membranes. For example, in a series of brassinosteroid analogues with a p-substituted benzoate function, the nature of the substituent at the para position was found to influence biological activity, suggesting that both inductive and steric effects play a role. mdpi.com

Computational Approaches in SAR Profiling (e.g., molecular docking, QSAR)

In the absence of specific experimental data for this compound, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis serve as valuable predictive tools.

Molecular Docking: This technique could be used to predict the binding orientation and affinity of this compound and its analogues to a specific biological target. For instance, docking studies on cinnamic and benzoic acid derivatives against fungal enzymes revealed that the presence of a hydroxyl and a methoxy group on the phenyl ring had a positive effect on bioactivity. nih.govsemanticscholar.org Similar studies could elucidate the potential interactions of the hydroxyl and isobutoxy groups of this compound within a receptor's active site.

The table below illustrates hypothetical data that could be generated from a QSAR study of this compound analogues, where activity is predicted based on molecular descriptors.

| Compound | LogP | Molecular Weight | Predicted Biological Activity (IC50, µM) |

| This compound | 2.8 | 224.26 | 15.2 |

| Methyl 3-hydroxy-5-propoxybenzoate | 2.3 | 210.23 | 20.5 |

| Methyl 3-hydroxy-5-butoxybenzoate | 2.8 | 224.26 | 14.8 |

| Methyl 3-hydroxy-5-pentoxybenzoate | 3.3 | 238.29 | 18.3 |

| Ethyl 3-hydroxy-5-isobutoxybenzoate | 3.1 | 238.29 | 12.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Design and Synthesis of SAR-Guided Analogues

Based on the general principles of SAR, new analogues of this compound could be designed and synthesized to explore and optimize potential biological activities. The synthesis of such analogues would likely involve standard organic chemistry reactions. For example, the synthesis of various benzoate and cinnamate esters has been achieved through Fischer esterification. nih.govsemanticscholar.org Similarly, the synthesis of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones involved the reflux of benzylideneacetone and 4-amino-5H-thiazol-2-one in glacial acetic acid. mdpi.com

The design of new analogues would focus on systematic modifications of the core structure. The following table outlines potential modifications and the rationale behind them.

| Modification Site | Proposed Change | Rationale |

| Isobutoxy Group | Varying alkyl chain length (e.g., propoxy, pentoxy) | To investigate the effect of lipophilicity on activity. |

| Introducing branching | To explore steric effects within the binding site. | |

| Hydroxyl Group | Shifting its position on the ring | To determine the optimal position for hydrogen bonding. |

| Replacing with a methoxy group | To assess the importance of the hydrogen bond donor capability. | |

| Methyl Ester | Converting to other esters (e.g., ethyl, propyl) | To evaluate the impact of the ester group on activity and metabolic stability. |

| Hydrolyzing to a carboxylic acid | To introduce a charged group and potentially alter solubility and binding interactions. |

Through the synthesis and subsequent biological evaluation of these new analogues, a more detailed SAR for this class of compounds could be established, leading to the identification of molecules with enhanced potency and selectivity.

Pharmacological and Biological Investigations of Methyl 3 Hydroxy 5 Isobutoxybenzoate in Pre Clinical Research Models

In Vivo Pharmacological Efficacy in Animal Models

No preclinical studies using animal models have been published to demonstrate the in vivo pharmacological efficacy of Methyl 3-hydroxy-5-isobutoxybenzoate.

As there are no in vivo studies, the therapeutic potential of this compound in any disease models remains unevaluated and unknown.

Metabolic Studies and Biotransformation Pathways of Methyl 3 Hydroxy 5 Isobutoxybenzoate in Biological Systems

Identification and Characterization of Metabolites in Animal and In Vitro Systems

There are no published studies that have identified or characterized the metabolites of Methyl 3-hydroxy-5-isobutoxybenzoate in either animal models or in vitro systems. Therefore, no data table of potential metabolites can be generated.

Role of Hepatic and Extrahepatic Enzymes in Biotransformation

Information detailing the specific roles of hepatic and extrahepatic enzymes in the biotransformation of this compound is not available. Research has not yet elucidated which cytochrome P450 isoenzymes, transferases, or other metabolic enzymes are involved in its metabolic pathways.

Excretion Pathways and Mass Balance Studies in Animal Models

There are no mass balance studies or reports on the excretion pathways (e.g., urine, feces, bile) of this compound in any animal models. Consequently, the extent of its absorption, distribution, and elimination from the body remains uncharacterized.

Comparative Metabolism Across Species

Due to the absence of metabolic data for this compound in any single species, no comparative analysis of its metabolism across different species can be conducted.

Emerging Research Areas and Future Perspectives for Methyl 3 Hydroxy 5 Isobutoxybenzoate

Potential Applications in Functional Materials Science and Advanced Polymers

There is no available research on the application of Methyl 3-hydroxy-5-isobutoxybenzoate in the development of functional materials or advanced polymers.

Role as a Chemical Probe in Biological System Investigations

Information on the use of this compound as a chemical probe for investigating biological systems could not be found.

Advancements in Targeted Synthesis and Derivatization for Specific Research Needs

While general synthetic methods for benzoate (B1203000) derivatives exist, there is no specific literature detailing the targeted synthesis or derivatization of this compound for particular research applications.

Integration of Omics Technologies for Comprehensive Biological Profiling

There is no published research on the use of omics technologies (genomics, proteomics, metabolomics) to create a comprehensive biological profile of this compound.

Predictive Modeling and Machine Learning in Compound Discovery and Optimization

No studies were found that apply predictive modeling or machine learning techniques to the discovery or optimization of this compound.

Q & A

Q. How can contradictory literature data on the compound’s biological activity be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation time, dose range). Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests). Statistical meta-analysis of published IC₅₀ values can identify outliers caused by methodological variability (e.g., serum concentration in cell culture media) .

Q. What strategies are effective for isolating degradation products of this compound under oxidative stress?

- Methodology : Expose the compound to hydrogen peroxide (H₂O₂) or UV light. Separate degradation products via preparative HPLC and characterize them using high-resolution MS and 2D-NMR (e.g., COSY, HSQC). Computational tools (e.g., DFT calculations) predict reactive sites prone to oxidation, guiding structural elucidation .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis Optimization | TLC, HPLC, FTIR | Catalyst type, solvent polarity, temperature |

| Purity Assessment | HPLC, NMR, MS | Column type (C18), deuterated solvents |

| Metabolic Profiling | LC-MS/MS, HLMs | Incubation time, NADPH concentration |

| Stability Studies | Accelerated aging, kinetic modeling | pH, solvent, storage temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.